Product packaging for Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate(Cat. No.:CAS No. 167626-25-7)

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B070764
CAS No.: 167626-25-7
M. Wt: 217.22 g/mol
InChI Key: KZQIXWIGCXTIHO-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds is a cornerstone of organic and medicinal chemistry, with nitrogen-containing heterocycles holding a particularly prominent position. Among these, the 1,2,4-triazole (B32235) ring system has been the subject of extensive investigation for over a century. ijprajournal.com When this privileged scaffold is synthetically linked to other significant chemical motifs, such as benzoate (B1203000) esters, the resulting hybrid molecules often exhibit novel and enhanced properties. Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a prime example of such a molecular construct, attracting attention for its potential applications across various scientific domains.

The chemistry of 1,2,4-triazoles dates back to the late 19th century, but their therapeutic potential began to be significantly recognized in the mid-20th century. ijprajournal.comjaper.in Initially explored for their utility in various industrial applications, the unique electronic and structural properties of the 1,2,4-triazole ring led to its investigation in the pharmaceutical and agrochemical sectors. nih.gov

The 1,2,4-triazole ring exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.gov This structural duality, along with its ability to participate in hydrogen bonding and various non-covalent interactions, underpins its role as a versatile pharmacophore. pensoft.net Over the decades, the synthesis of 1,2,4-triazole derivatives has evolved from classical cyclization methods to more sophisticated and efficient strategies, including microwave-assisted synthesis and multi-component reactions. nih.gov This has enabled the creation of a vast library of 1,2,4-triazole-containing compounds with a broad spectrum of biological activities. researchgate.net

A number of clinically successful drugs incorporate the 1,2,4-triazole moiety, highlighting its importance in medicinal chemistry. These include well-known antifungal agents like fluconazole (B54011) and itraconazole, as well as drugs with antiviral, anticancer, and anticonvulsant properties. japer.innih.gov The proven track record of this heterocyclic system continues to inspire the development of new derivatives with improved efficacy and novel mechanisms of action.

Benzoate esters are a class of organic compounds that are widely utilized in the pharmaceutical, cosmetic, and food industries. In medicinal chemistry, the benzoate ester group can serve multiple functions. It can act as a prodrug moiety, improving the bioavailability and pharmacokinetic properties of a drug. chemisgroup.us The ester can mask a more polar carboxylic acid group, facilitating passage through biological membranes, with subsequent hydrolysis by endogenous esterases to release the active acidic drug.

Furthermore, the benzene (B151609) ring of the benzoate group provides a scaffold for further functionalization, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. The aromatic nature of the ring can also lead to π-π stacking interactions with protein residues, contributing to binding affinity. The ethyl ester, in particular, offers a balance of lipophilicity and reactivity that is often desirable in drug design.

The 4H-1,2,4-triazol-4-yl-benzoate motif represents a deliberate and strategic combination of two pharmacologically significant fragments. The 1,2,4-triazole ring, with its three nitrogen atoms, can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for interaction with various enzymes and receptors. nih.gov For instance, the triazole moiety is known to interact with the heme iron in cytochrome P450 enzymes, a mechanism central to the action of many antifungal drugs. nih.gov

Studies on derivatives of the 4-(1,2,4-triazol-1-yl)benzoic acid scaffold have demonstrated that this arrangement can serve as a platform for the development of potent anticancer agents. nih.gov The ability to modify both the triazole and benzoate parts of the molecule allows for the exploration of structure-activity relationships (SAR), leading to the identification of compounds with enhanced potency and selectivity. nih.govresearchgate.net For example, the introduction of different substituents on the phenyl ring can significantly impact the cytotoxic activity of these compounds against various cancer cell lines. nih.gov

Table 1: Key Structural Features of the 4H-1,2,4-Triazol-4-yl-benzoate Motif

Feature Description Potential Significance
4H-1,2,4-Triazole Ring A five-membered aromatic ring with three nitrogen atoms. Acts as a pharmacophore, participates in hydrogen bonding, coordinates with metal ions (e.g., in enzymes).
Benzoate Group An aromatic carboxylic acid ester. Provides a rigid scaffold, allows for π-π stacking interactions, can be functionalized to modulate properties.
Ester Linkage Connects the ethyl group to the carboxyl group. Can act as a prodrug moiety, influences solubility and bioavailability.
Para-substitution Pattern The triazole and ester groups are at opposite ends of the benzene ring. Provides a linear and defined molecular geometry, which can be crucial for specific receptor binding.

Current research on compounds containing the 4-(1,2,4-triazol-4-yl)benzoate scaffold is predominantly focused on the synthesis of new derivatives and the evaluation of their biological activities. A significant trend is the exploration of these molecules as potential therapeutic agents in various disease areas.

Anticancer Activity: A major area of investigation is the development of 4-(1,2,4-triazol-4-yl)benzoate derivatives as anticancer agents. researchgate.net Research has shown that these compounds can exhibit cytotoxic effects against a range of cancer cell lines. researchgate.net The focus is on understanding the structure-activity relationships to design more potent and selective compounds.

Antimicrobial and Antifungal Activity: Given the well-established role of 1,2,4-triazoles in antifungal therapy, there is ongoing interest in developing new triazole-containing compounds, including those with the benzoate moiety, to combat drug-resistant fungal strains. nih.gov

Anti-inflammatory and Analgesic Properties: The 1,2,4-triazole nucleus is also a component of compounds with anti-inflammatory and analgesic activities. nih.gov Research is exploring how the combination with the benzoate structure might lead to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved profiles.

Anticonvulsant and Neuroprotective Effects: Derivatives of 4-amino-4H-1,2,4-triazole have shown promise as anticonvulsant agents. researchgate.net This opens up the possibility of investigating this compound and its analogues for their potential in treating neurological disorders.

Despite this active research, several academic gaps remain. While many studies focus on the synthesis and biological screening of derivatives, there is a comparative lack of in-depth mechanistic studies for this specific parent compound, this compound. Detailed investigations into its specific molecular targets, metabolic pathways, and pharmacokinetic profile are not extensively reported. Furthermore, the exploration of its potential in materials science, for instance as a ligand in coordination chemistry or in the development of functional organic materials, is an area that is currently underexplored.

Table 2: Summary of Research Areas and Identified Gaps

Research Area Current Focus Identified Academic Gaps
Medicinal Chemistry Synthesis and biological screening of derivatives (anticancer, antimicrobial, anti-inflammatory, anticonvulsant). In-depth mechanistic studies of the parent compound, detailed pharmacokinetic and metabolic profiling.
Organic Synthesis Development of efficient synthetic routes to derivatives. Exploration of novel synthetic methodologies for the core scaffold.
Materials Science Largely unexplored. Investigation of its potential as a ligand for metal-organic frameworks (MOFs) or in the design of functional materials.

The primary aim of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound, based on the existing scientific literature. The scope is strictly limited to the foundational chemical principles and the current research landscape surrounding this molecule, as defined by the preceding sections.

This article will systematically address:

The historical and chemical context of its constituent parts: the 1,2,4-triazole ring and the benzoate ester.

The structural significance that arises from the specific combination of these two moieties.

The prevailing trends in the research of derivatives based on this scaffold, highlighting the key therapeutic areas being explored.

The identifiable gaps in the current body of knowledge, suggesting potential avenues for future research.

By adhering to this structured outline, this article will serve as a comprehensive and authoritative resource for researchers and students interested in the chemistry and potential applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B070764 Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate CAS No. 167626-25-7

Properties

CAS No.

167626-25-7

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3

InChI Key

KZQIXWIGCXTIHO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2

Synonyms

4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER

Origin of Product

United States

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of a molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of each atom within the molecular structure.

¹H NMR Spectral Analysis and Resonances for Proton Assignments

The proton NMR spectrum of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is expected to show distinct signals corresponding to the protons of the ethyl group, the para-substituted benzene (B151609) ring, and the triazole ring.

Ethyl Group: The ethyl ester moiety gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃). The quartet appears at a lower field due to the deshielding effect of the adjacent oxygen atom. The coupling between these two groups results in the observed splitting pattern (J ≈ 7 Hz).

Benzoate (B1203000) Ring: The two sets of aromatic protons on the para-substituted benzene ring form a typical AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the triazole ring.

Triazole Ring: The 4H-1,2,4-triazole ring attached at the N4 position features two equivalent protons at the C3 and C5 positions, which would appear as a sharp singlet in the downfield region of the spectrum due to the electron-deficient nature of the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Triazole C-H ~8.5 - 9.0 Singlet (s)
Benzene H (ortho to -COO) ~8.1 - 8.3 Doublet (d)
Benzene H (ortho to Triazole) ~7.6 - 7.8 Doublet (d)
Methylene (-OCH₂) ~4.4 Quartet (q)

¹³C NMR Spectral Analysis and Carbon Assignments

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Ester Group: The carbonyl carbon (C=O) of the ester is highly deshielded and appears at the lowest field, typically in the 165-170 ppm range. The methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group appear in the upfield region.

Benzoate Ring: The para-substituted benzene ring shows four distinct signals. The ipso-carbons (C1 and C4) attached to the ester and triazole groups have chemical shifts determined by the substituent effects. The remaining aromatic carbons appear in the typical range of 120-135 ppm.

Triazole Ring: The two equivalent carbons of the 4H-1,2,4-triazole ring (C3 and C5) are expected to have a chemical shift in the downfield region, characteristic of azole rings.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~165
Triazole C-H ~145
Benzene C (ipso, attached to Triazole) ~140
Benzene C (ipso, attached to -COO) ~132
Benzene CH (ortho to -COO) ~130
Benzene CH (ortho to Triazole) ~125
Methylene (-OCH₂) ~62

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemical Assignment

To confirm the assignments from one-dimensional spectra and establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the triazole, benzene, and ethyl groups to their corresponding carbon signals listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing long-range (2-3 bond) connectivity. Crucial correlations would include:

From the methylene protons (-OCH₂) to the ester carbonyl carbon (C=O) and the ipso-carbon of the benzene ring.

From the aromatic protons to the carbons within the ring and to the ipso-carbons.

From the benzene protons ortho to the triazole ring to the triazole carbons, confirming the connection point between the two rings.

The use of these 2D NMR techniques is crucial for the unequivocal structural assignment of novel triazole derivatives. researchgate.net

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Characteristic Vibrational Modes of the Triazole Ring

The 1,2,4-triazole (B32235) ring exhibits several characteristic vibrational bands in the IR spectrum. These "marker bands" can be used for its identification. nih.gov The main vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations of the triazole ring typically appear as weak bands in the 3000-3100 cm⁻¹ region. researchgate.net

Ring Stretching: The stretching vibrations of the C=N and N-N bonds within the heterocyclic ring result in a series of bands, often in the 1450-1600 cm⁻¹ range. researchgate.netresearchgate.net

Ring Deformation: In-plane and out-of-plane ring deformation and bending vibrations are observed in the fingerprint region, generally between 900 and 1250 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for the 1,2,4-Triazole Ring

Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H Stretching 3000 - 3100
Ring Stretching (C=N, N-N) 1450 - 1600

Vibrational Signatures of the Benzoate Ester Group

The ethyl benzoate portion of the molecule has strong and easily identifiable IR absorption bands. For aromatic esters, the key signatures are related to the carbonyl and C-O bonds.

C=O Stretching: The most prominent peak in the spectrum is the carbonyl (C=O) stretch. For α,β-unsaturated or aromatic esters, this band is typically strong and sharp, appearing in the range of 1715-1730 cm⁻¹. orgchemboulder.comspectroscopyonline.com This is at a slightly lower frequency than aliphatic esters due to conjugation with the benzene ring. orgchemboulder.comblogspot.com

C-O Stretching: Esters exhibit two distinct C-O stretching vibrations in the 1000-1300 cm⁻¹ region. orgchemboulder.comquimicaorganica.org The C-C-O stretch (asymmetric) is typically found between 1250-1310 cm⁻¹, while the O-C-C stretch (symmetric) appears between 1100-1130 cm⁻¹. spectroscopyonline.com

C-H Stretching: The sp³ C-H stretching of the ethyl group appears just below 3000 cm⁻¹, while the sp² C-H stretching of the benzene ring is seen just above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for the Ethyl Benzoate Group

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium-Weak
Aliphatic C-H Stretch < 3000 Medium-Weak
Carbonyl (C=O) Stretch 1715 - 1730 Strong
Asymmetric C-O Stretch 1250 - 1310 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 1,2,4-triazole derivatives is characterized by transitions occurring within the aromatic and heterocyclic ring systems. For compounds analogous to this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The phenyl and triazole rings constitute the primary chromophores in the molecule. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within these aromatic systems. These are generally observed in the shorter wavelength region of the UV spectrum. The n → π* transitions, which are of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atoms of the triazole ring) to antibonding π* orbitals. These transitions characteristically appear at longer wavelengths.

Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πPhenyl ring, Triazole ringShorter UV regionHigh
n → πNitrogen atoms in Triazole ringLonger UV/Visible regionLow

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides invaluable information regarding the molecular weight and structural fragments of a compound. For this compound (C₁₁H₁₁N₃O₂), the calculated monoisotopic mass is 217.085127 u. researchgate.net

The fragmentation pattern of this molecule under electron ionization (EI) can be predicted based on the fragmentation of related structures, such as ethyl benzoate and other 1,2,4-triazole derivatives. The molecular ion peak [M]⁺• is expected at m/z 217.

Key fragmentation pathways would likely involve:

Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. The loss of a 45 Da fragment would result in a peak at m/z 172.

Loss of ethylene (B1197577) (CH₂=CH₂): A McLafferty-type rearrangement could lead to the loss of a neutral ethylene molecule (28 Da) from the ethyl ester group, resulting in a fragment ion at m/z 189.

Cleavage of the triazole ring: The 1,2,4-triazole ring can undergo characteristic fragmentation, often involving the loss of N₂ or HCN moieties.

Fragmentation of the benzoate moiety: The phenylacylium ion (m/z 105) and the phenyl cation (m/z 77) are characteristic fragments of benzoate esters. pharmacy180.com

A plausible fragmentation cascade could initiate with the loss of the ethoxy group, followed by further fragmentation of the resulting triazolylbenzoyl cation.

m/zPlausible Fragment IdentityNeutral Loss
217[M]⁺• (Molecular Ion)-
189[M - C₂H₄]⁺•Ethylene
172[M - •OC₂H₅]⁺Ethoxy radical
144[M - •OC₂H₅ - N₂]⁺Ethoxy radical and Dinitrogen
105[C₆H₅CO]⁺-
77[C₆H₅]⁺CO

X-ray Diffraction Crystallography

While the specific crystal structure of this compound is not available in the surveyed literature, analysis of a closely related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, provides significant insights into the likely solid-state conformation and intermolecular interactions.

For the related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, single crystal X-ray diffraction revealed a monoclinic crystal system. pharmacy180.com The 1,2,4-triazole ring was found to be essentially planar. pharmacy180.com Such planarity is a common feature of aromatic and heterocyclic ring systems.

In the crystal structure of the analogous compound, intermolecular N—H···O hydrogen bonds are a dominant feature, connecting molecules into centrosymmetric dimers. pharmacy180.com This type of hydrogen bonding is a strong directional interaction that significantly influences the crystal packing.

The conformation of N-aryl triazoles is often non-planar due to steric hindrance between the rings, leading to restricted rotation around the N-C bond. researchgate.net In the crystal structure of Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, a significant dihedral angle of 51.06° is observed between the planes of the benzoate and triazole rings. pharmacy180.com This twisted conformation minimizes steric repulsion.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of molecules like Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p), to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Equilibrium Structures

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the minimum energy is found.

The optimized geometry would reveal key structural parameters. Of particular interest is the dihedral angle between the phenyl ring of the benzoate (B1203000) group and the 1,2,4-triazole (B32235) ring. In a related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, the dihedral angle between the two rings was found to be 51.06°. nih.govresearchgate.net This significant twist is due to the steric hindrance between the ortho hydrogens of the phenyl ring and the triazole ring. A similar non-planar arrangement would be expected for this compound.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data Based on Related Structures)
ParameterValue
Dihedral Angle (Phenyl-Triazole)~50-60°
C-N (Phenyl-Triazole) Bond Length~1.45 Å
C=O Bond Length~1.22 Å
N-N (Triazole) Bond Length~1.38 Å
C=N (Triazole) Bond Length~1.30 Å

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO is the HOMO-LUMO gap (ΔE), which is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole and phenyl rings, while the LUMO is likely to be distributed over the electron-withdrawing ester group and the triazole ring. The HOMO-LUMO gap for similar triazole derivatives has been found to be in the range of 4-5 eV, suggesting that this compound is a relatively stable compound.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data Based on Related Structures)
ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals.

NBO analysis of this compound would reveal important intramolecular charge transfer (ICT) interactions. These interactions occur when electron density is donated from a filled (donor) NBO to an empty (acceptor) NBO. A key interaction would be the delocalization of the lone pair electrons of the nitrogen atoms in the triazole ring and the oxygen atoms of the ester group into the π* anti-bonding orbitals of the aromatic rings. These interactions contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of different electrostatic potential. The MEP surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the nitrogen atoms of the triazole ring and the carbonyl oxygen of the ester group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, indicating these are the likely sites for nucleophilic attack.

Theoretical Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

DFT calculations can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. For this compound, the calculated ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule. The protons on the triazole ring are expected to appear at a lower field (higher ppm) than those on the phenyl ring due to the electron-withdrawing nature of the triazole.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic positions. These calculations can help in the assignment of the experimental IR bands to specific vibrational modes of the molecule. Key predicted frequencies for this compound would include the C=O stretching of the ester group (around 1720 cm⁻¹), C=N stretching of the triazole ring (around 1600 cm⁻¹), and C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λ_max). For this compound, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic and triazole rings.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data Based on Related Structures)
Spectroscopic PropertyPredicted Value
¹H NMR (Triazole-H, ppm)8.5 - 9.0
¹³C NMR (C=O, ppm)~165
IR (C=O stretch, cm⁻¹)~1725
UV-Vis (λ_max, nm)~250 - 280

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the behavior of molecules at an atomic level. For this compound, these techniques can elucidate its conformational preferences and dynamic behavior in various environments.

Conformational Analysis and Potential Energy Surface Exploration

The conformational landscape of this compound is primarily defined by the rotational barriers around the single bonds connecting the phenyl ring to the triazole ring and the ethyl ester group. Conformational analysis of N-aryl-1,2,4-triazoles has shown that bulky substituents on either the aryl or triazole ring can lead to restricted rotation and non-planar conformations around the N-aryl bond researchgate.net.

For this compound, the key dihedral angle is between the plane of the phenyl ring and the 1,2,4-triazole ring. A potential energy surface (PES) scan for this rotation would likely reveal two energy minima corresponding to non-planar (twisted) conformations, which are generally more stable due to the mitigation of steric hindrance between the ortho hydrogens of the phenyl ring and the triazole ring.

Dihedral Angle (Phenyl-Triazole)Relative Energy (kcal/mol)Conformation
0° (Planar)HighEclipsed - Steric Hindrance
~45-60° (Twisted)LowStaggered - Stable
90° (Perpendicular)IntermediateTransition State
~120-135° (Twisted)LowStaggered - Stable
180° (Planar)HighEclipsed - Steric Hindrance
This is a hypothetical representation of the potential energy surface based on typical N-aryl triazole systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Condensed Phases

In an aqueous environment, the ester group of the molecule would be expected to form hydrogen bonds with water molecules, while the aromatic and triazole rings would engage in hydrophobic and dipole-dipole interactions. MD simulations of 1,2,4-triazole derivatives have been used to study the stability of receptor-ligand complexes and understand binding mechanisms. pensoft.netnih.govfrontiersin.org For this compound, an MD simulation in a water box would likely show fluctuations around the low-energy twisted conformations identified in the conformational analysis. The ethyl tail of the ester group would exhibit significant flexibility.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods are instrumental in elucidating the relationship between the chemical structure of a molecule and its biological activity. For this compound, these approaches can help predict its potential biological targets and guide the design of more potent analogs.

Ligand-Based and Structure-Based Design Principles

The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. nih.govnih.gov

Ligand-Based Design: This approach focuses on the features of known active molecules. The 1,2,4-triazole moiety in this compound can act as a bioisosteric replacement for other chemical groups, offering advantages in terms of metabolic stability and binding affinity. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, a crucial feature for receptor binding. pensoft.net

Structure-Based Design: This method utilizes the three-dimensional structure of a biological target. For instance, many antifungal drugs containing a 1,2,4-triazole ring function by having one of the nitrogen atoms coordinate to the heme iron atom of lanosterol 14α-demethylase (CYP51). frontiersin.orgnih.gov If this compound were to be considered as an inhibitor for such an enzyme, the triazole ring would be the key anchoring group, while the ethyl benzoate portion would occupy a hydrophobic pocket in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." For a series of analogs of this compound, a QSAR model could be developed to predict their activity. rsc.orgtandfonline.com

The process involves calculating a variety of molecular descriptors, such as:

Electronic properties: Dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area.

Hydrophobicity: LogP.

Topological indices: Connectivity indices.

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to generate an equation of the form:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

Such models can guide the design of new derivatives with potentially enhanced activity. nih.govnih.gov

Descriptor TypeExample Descriptors for a QSAR ModelPotential Influence on Activity
ElectronicDipole Moment, Atomic ChargesGoverns electrostatic interactions with the target.
StericMolar Volume, Surface AreaInfluences how the molecule fits into the binding site.
HydrophobicLogPAffects membrane permeability and hydrophobic interactions.
TopologicalWiener Index, Kier & Hall IndicesEncodes information about molecular size and branching.

Virtual Screening and Computational Docking Studies

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a biological target. nih.gov If a potential target for this compound is identified, molecular docking can be used to predict its binding mode and affinity. pensoft.netnih.govekb.eg

Docking simulations would place the molecule into the active site of the target protein and score the different poses based on a scoring function that estimates the binding free energy. For this compound, key interactions would likely involve:

Hydrogen bonding between the triazole nitrogens and polar residues in the active site.

Pi-pi stacking interactions between the phenyl ring and aromatic residues like tyrosine or phenylalanine.

Hydrophobic interactions involving the ethyl group.

These studies are crucial for understanding the molecular basis of action and for designing new molecules with improved binding characteristics. dntb.gov.uanih.gov

Reactivity and Chemical Transformations of Ethyl 4 4h 1,2,4 Triazol 4 Yl Benzoate

Reactions Involving the 4H-1,2,4-Triazole Ring

The 4H-1,2,4-triazole ring is an electron-rich heterocyclic system, which influences its reactivity towards various reagents. The presence of three nitrogen atoms within the five-membered ring dictates its behavior in chemical reactions.

Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is generally considered to be an electron-deficient system, making electrophilic substitution reactions on the ring carbons challenging. The nitrogen atoms draw electron density away from the carbon atoms, deactivating them towards attack by electrophiles. However, under forcing conditions, or with highly activated triazole derivatives, such reactions may be possible. For Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, the phenyl group attached to the N4 position further influences the electron density of the triazole ring. Specific studies on the direct electrophilic substitution on the triazole ring of this particular compound are not extensively documented in the available literature.

Nucleophilic Attack and Ring Transformations

The electron-deficient nature of the 1,2,4-triazole ring makes it susceptible to nucleophilic attack, which can lead to ring-opening and subsequent transformation into other heterocyclic systems. Strong nucleophiles can attack the carbon atoms of the triazole ring, initiating a cascade of reactions that result in the cleavage of the ring. The specific conditions and the nature of the nucleophile determine the final products. For instance, treatment of 1,2,4-triazole derivatives with strong bases at high temperatures can lead to ring cleavage. However, specific examples of such transformations for this compound are not readily found in published research.

N-Alkylation and N-Acylation Reactions on the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons, making them nucleophilic and susceptible to alkylation and acylation reactions. In 4H-1,2,4-triazoles, the N1 and N2 atoms are available for such reactions. The reaction of 4-substituted-4H-1,2,4-triazoles with alkyl halides or acyl chlorides in the presence of a base typically leads to the formation of N-alkylated or N-acylated products. The regioselectivity of these reactions can be influenced by the nature of the substituent at the N4 position and the reaction conditions. For example, N-alkylation of related 4-substituted-4H-1,2,4-triazole-3-thiols has been reported to occur at the sulfur atom, demonstrating the competing nucleophilicity within the molecule. google.commdpi.com While specific studies on this compound are limited, it is anticipated that it would undergo N-alkylation and N-acylation at the N1 or N2 positions under suitable conditions.

Reactions Involving the Benzoate (B1203000) Ester Moiety

The benzoate ester portion of the molecule offers several avenues for chemical modification, including reactions at the ester functional group and on the aromatic phenyl ring.

Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ethyl ester group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-(4H-1,2,4-triazol-4-yl)benzoic acid. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid. nih.gov

ReactantReagents and ConditionsProductYieldReference
This compound1. KOH, MeOH, 35 °C, 1 h; 2. Acidification4-(4H-1,2,4-triazol-4-yl)benzoic acid87% nih.gov

Transesterification, the conversion of one ester to another, is another characteristic reaction of the ethyl ester group. This can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol would yield Mthis compound.

Functionalization of the Phenyl Ring (e.g., Nitration, Halogenation, Sulfonation)

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring. The position of nitration would be directed to the positions meta to the ester group and influenced by the triazole substituent.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the phenyl ring can be achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group onto the aromatic ring.

Detailed experimental studies on these specific functionalization reactions for this compound are not prevalent in the scientific literature. However, the principles of electrophilic aromatic substitution provide a predictive framework for the expected outcomes of such reactions.

Cross-Coupling Reactions at the Phenyl Ring (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors. harvard.edu For these reactions to occur on the phenyl ring of this compound, the ring must first be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate (OTf). The reactivity of such groups generally follows the order I > OTf > Br >> Cl. harvard.edu

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.edumusechem.com It is widely used to form biaryl structures. For instance, new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles have been synthesized by coupling bromine-containing triazole precursors with various arylboronic acids. mdpi.comnih.gov A typical procedure involves heating the brominated triazole with the boronic acid, a palladium catalyst like Pd(PPh₃)₄, and a base such as K₂CO₃ in a solvent mixture like toluene/water/ethanol. researchgate.netnih.gov This methodology could be applied to a brominated version of this compound to introduce diverse aryl or heteroaryl substituents onto the benzoate ring.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgyoutube.com It is a key method for synthesizing arylalkynes. The reaction is versatile and can be performed under mild conditions. wikipedia.orgorganic-chemistry.org In a related context, 2-functionalized thiazolo[3,2-b] musechem.comyonedalabs.comnih.govtriazoles have been synthesized via copper-free Sonogashira coupling between terminal alkynes and an iodinated triazole derivative. rsc.org This demonstrates the feasibility of attaching alkyne moieties to heterocyclic systems, a strategy applicable to a halogenated this compound.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex and a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and has been applied to halogenated 1H-1,2,4-triazole nucleosides to introduce alkenyl substituents. researchgate.net This suggests that a halogenated form of the title compound could similarly undergo Heck reactions to append various olefinic groups.

Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl-Triazole Systems

Coupling ReactionAryl-Triazole Substrate ExampleCoupling PartnerCatalyst SystemBaseSolvent(s)Ref.
Suzuki-Miyaura 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoleArylboronic acidPd(PPh₃)₄, NBu₄BrK₂CO₃Toluene/H₂O/EtOH researchgate.net
Suzuki-Miyaura 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoleArylboronic acidPd(PPh₃)₄Choline HydroxideToluene nih.gov
Sonogashira (Cu-free) 6-(Iodomethyl)-2-methylthiazolo[3,2-b] musechem.comyonedalabs.comnih.govtriazoleTerminal AlkynePd(OAc)₂N/ADMF rsc.org
Heck Dihalogenated 1,2,4-triazole nucleosideAlkenePd(OAc)₂, P(o-tol)₃Et₃NDMF researchgate.net

Derivatization Strategies and Analogue Synthesis

Derivatization of the this compound core is a key strategy for exploring and optimizing its properties for various applications, particularly in drug discovery and materials science.

Introduction of Varied Substituents at the Phenyl and Triazole Moieties for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For compounds containing a 4-phenyl-1,2,4-triazole scaffold, modifications to both the phenyl and triazole rings can dramatically influence their therapeutic properties. nih.govpensoft.net

Studies on related heterocyclic compounds demonstrate that introducing different substituents can modulate activity. For example, in a series of indole–triazole hybrids, a 3,4-dichlorophenyl moiety resulted in excellent cytotoxicity against the Hep-G2 liver cancer cell line. researchgate.net In another study of HIV-1 capsid inhibitors based on a 4-phenyl-1H-1,2,3-triazole scaffold, the addition of fluorine-containing substituents was found to be essential for inhibitory activity. nih.govnih.gov

For this compound, a systematic SAR study could involve:

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring to alter its electronic properties and steric profile.

Ester Modification: Hydrolyzing the ethyl ester to the corresponding carboxylic acid, followed by amidation to generate a library of amides with diverse functionalities.

Triazole Ring Substitution: Although the N4-substituted 1,2,4-triazole is generally stable, derivatization could be envisioned by starting from precursors that allow for substitution at the C3 and C5 positions of the triazole ring before its formation and attachment to the phenyl benzoate moiety.

These modifications allow for the fine-tuning of properties such as receptor binding, solubility, and metabolic stability.

Synthesis of Conjugated Systems and Polymeric Forms Incorporating the Triazole-Benzoate Unit

The 1,2,4-triazole ring is a valuable component in materials science due to its electron-deficient nature, thermal stability, and ability to participate in π-conjugated systems. nih.gov Incorporating the triazole-benzoate unit into polymers can lead to materials with interesting optical and electronic properties for applications like organic light-emitting diodes (OLEDs) and polymer solar cells. rsc.orgresearchgate.net

The synthesis of such conjugated polymers is often achieved through palladium-catalyzed cross-coupling polycondensation reactions, such as Suzuki or Stille coupling. rsc.org A common strategy involves preparing a monomer that contains the desired triazole-benzoate unit flanked by two reactive groups, typically halogens (like bromine). This di-halogenated monomer can then be polymerized with a co-monomer containing two organoboron (for Suzuki coupling) or organotin (for Stille coupling) functionalities.

For example, a di-brominated derivative of this compound could be co-polymerized with a thiophene- or benzodithiophene-based diboronic ester. The resulting donor-acceptor (D-A) alternating copolymer would feature the electron-donating thiophene units and the electron-accepting triazole-benzoate units, a design known to produce materials with low bandgaps suitable for photovoltaic applications. researchgate.net Researchers have successfully synthesized various conjugated polymers incorporating 1-alkyl-1,2,4-triazole units, demonstrating the feasibility of this approach. rsc.orgrsc.org

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms of key transformations is crucial for optimizing reaction conditions and predicting outcomes. The most relevant transformations for derivatizing the this compound scaffold are the palladium-catalyzed cross-coupling reactions.

The mechanism for the Suzuki-Miyaura reaction is the most extensively studied and serves as a model for many palladium-catalyzed couplings. chemrxiv.org The generally accepted catalytic cycle involves three main steps: yonedalabs.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a brominated derivative of the title compound). This step forms a square planar Pd(II) complex. chemrxiv.orglibretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base, which forms a boronate species (-B(OR)₃⁻) that is more nucleophilic than the neutral boronic acid. The halide or triflate on the Pd(II) complex is replaced by the aryl group from the boronate, forming a new Pd(II) intermediate. harvard.eduyonedalabs.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. musechem.comlibretexts.org

The specific ligands on the palladium, the choice of base, and the solvent all play critical roles in the efficiency of each step of the cycle. While specific mechanistic studies on this compound itself are not available, the fundamental principles of these well-established mechanisms would apply to its halogenated derivatives. Similar catalytic cycles, involving oxidative addition, migratory insertion (for Heck), or a copper-mediated cycle (for Sonogashira), and reductive elimination, are operative for the other cross-coupling reactions. wikipedia.orgwikipedia.org

Advanced Applications in Material Science and Supramolecular Chemistry

Applications as Organic Electronic Materials

Derivatives incorporating the 4H-1,2,4-triazole core are widely investigated for their potential in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov The presence of highly electronegative nitrogen atoms in the aromatic triazole ring significantly influences the electron distribution within the molecule, enhancing intramolecular electron transport. nih.gov

The 1,2,4-triazole (B32235) system is recognized for its excellent electron-transport and hole-blocking properties, which are attributed to its highly electron-deficient nature. researchgate.net In the architecture of organic electronic devices, materials with high electron affinity and ionization potential are required for efficient electron transport and to block the passage of holes from the emissive layer to the cathode. The nitrogen-rich 1,2,4-triazole ring effectively lowers the energy levels of the molecular orbitals, facilitating electron injection and transport. This makes materials containing this moiety suitable for use as electron-transport layer (ETL) or hole-blocking layer (HBL) materials in devices like OLEDs, contributing to improved device efficiency and stability. researchgate.net

A significant body of research has focused on the synthesis of highly luminescent 4H-1,2,4-triazole derivatives. nih.govnih.gov These compounds, which often feature the triazole core connected to various aromatic or heteroaromatic systems through a phenylene linker, exhibit strong emission properties and high quantum yields. nih.govresearchgate.net The combination of donor and acceptor moieties connected through π-conjugated systems allows for the tuning of their photophysical properties. researchgate.net

For instance, a series of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, synthesized via Suzuki cross-coupling reactions, have demonstrated notable luminescence. mdpi.com The introduction of different aryl groups and alkyl chains on the triazole core allows for systematic modification of their emission wavelengths and quantum efficiencies. Research has shown that these derivatives can exhibit high solid-state photoluminescence quantum efficiency, a crucial property for applications in light-emitting devices. researchgate.net

Below is a table summarizing the photophysical properties of selected 4H-1,2,4-triazole derivatives, demonstrating their tunable luminescent characteristics.

Compound NameAbsorption Max (λabs, nm)Emission Max (λem, nm)Photoluminescence Quantum Yield (ΦPL)
3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole282365Not Reported
4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole310378Not Reported
4-Ethyl-3,5-bis[4-(furan-3-yl)phenyl]-4H-1,2,4-triazole283366Not Reported
3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole258364Not Reported

Data sourced from studies on luminescent 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. mdpi.com

The favorable electronic and photophysical properties of 1,2,4-triazole derivatives make them highly suitable for various roles in OLEDs. google.com They have been successfully utilized as blue phosphorescent emitters, host materials for thermally activated delayed fluorescence (TADF) emitters, and as electron-transporting materials. researchgate.netresearchgate.net The high triplet energy of the triazole core makes its derivatives effective host materials for phosphorescent emitters, preventing back energy transfer and ensuring high efficiency.

When used as emitters, derivatives can be designed to produce light across the visible spectrum, with a particular focus on achieving stable and efficient deep-blue emission, which remains a challenge in OLED technology. mdpi.com For example, a device using a triazole-containing polymer as the emissive layer demonstrated blue light emission with a high solid-state photoluminescence quantum efficiency. researchgate.net

The application of 1,2,4-triazole derivatives extends to organic photovoltaic (OPV) cells. researchgate.net In OPV devices, these materials can function as either the electron donor or electron acceptor component in the bulk heterojunction active layer. The tunable electrochemical properties of triazole-based copolymers allow for the optimization of energy level alignment with other materials, such as fullerene acceptors (e.g., PCBM), to maximize open-circuit voltage and short-circuit current. researchgate.netdoaj.org

In one study, a series of carbazole-benzothiadiazole-triazole based copolymers were synthesized for use in OPV cells. doaj.org The introduction of the triazole unit into the polymer backbone improved material solubility and film morphology. An OPV device fabricated by blending one of the synthesized polymers as a donor with PCBM as an acceptor achieved a power conversion efficiency of 1.74%. doaj.org This demonstrates the potential of incorporating the 4H-1,2,4-triazole moiety into conjugated polymers for enhancing the performance of organic solar cells.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The 4H-1,2,4-triazole-4-yl-benzoate unit is an excellent building block for coordination chemistry and the construction of metal-organic frameworks (MOFs). mdpi.commdpi.com The triazole ring offers multiple nitrogen donor atoms (N1, N2) capable of bridging metal centers, while the carboxylate group of the benzoate (B1203000) moiety provides oxygen donors. bohrium.comnih.gov This bifunctional nature allows for the creation of coordination polymers with diverse dimensionalities and topologies. mdpi.comnih.gov

The synthesis of ligands based on the 4H-1,2,4-triazol-4-yl-benzoate structure is a key step in developing novel MOFs. A common synthetic strategy involves the derivatization of amines, such as in amino acids, into 1,2,4-triazoles. mdpi.com For example, 4H-1,2,4-triazol-4-yl acetic acid has been synthesized and used to create cadmium-based coordination polymers. mdpi.com This approach can be extended to benzoic acid precursors to yield the target ligand structure.

Coordination Modes of the Triazole and Benzoate Moieties with Metal Centers

The coordination chemistry of ligands analogous to Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is rich and varied, owing to the presence of multiple potential donor sites. The 1,2,4-triazole ring can act as a monodentate, bidentate, or even tridentate ligand, bridging multiple metal centers through its nitrogen atoms. Similarly, the benzoate moiety, while an ester in the title compound, can be hydrolyzed to the corresponding carboxylate, which offers several coordination modes including monodentate, bidentate chelating, and bidentate bridging.

In a closely related structure, tetraaquabis[4-(4H-1,2,4-triazol-4-yl)benzoato-κN1]nickel(II) decahydrate, the Ni(II) ion exhibits a slightly distorted octahedral geometry. nih.gov The coordination sphere is defined by two nitrogen atoms from two monodentate 4-(1,2,4-triazol-4-yl)benzoate ligands and four water molecules. nih.gov This demonstrates a scenario where the triazole ring coordinates in a monodentate fashion through one of its nitrogen atoms, while the benzoate group remains available for other interactions.

The versatility of the triazole and carboxylate groups allows for the formation of diverse coordination environments. For instance, in coordination polymers constructed from 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid), the carboxylate groups and triazole nitrogen atoms coordinate to Co(II) ions, leading to the formation of complex frameworks. rsc.orgrsc.org

Synthesis and Structural Diversity of Coordination Polymers and MOFs

The ability of triazole and benzoate-containing ligands to bridge metal ions in multiple ways is a key factor in the synthesis of coordination polymers and MOFs with diverse topologies. The hydrothermal or solvothermal reaction of metal salts with ligands such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the carboxylic acid precursor to this compound, has yielded a variety of multidimensional structures.

For example, four distinct Co(II) coordination polymers have been synthesized using 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid). rsc.orgrsc.org These structures range from a two-fold interpenetrating (3,6,6)-connected framework to a (3,4,6)-connected network, showcasing the influence of reaction conditions and ancillary ligands on the final architecture. rsc.org

The structural diversity is further exemplified by two heterometallic 4d-4f coordination polymers constructed from 4-(1H-1,2,4-triazol-1-yl)benzoic acid with Eu(III) and Ag(I) ions. These compounds exhibit two different types of two-dimensional (2D) structures, one featuring triple-stranded helical chains and the other containing mesomeric chains linked by [N-Ag-N] units.

A summary of crystallographic data for a related Ni(II) complex is presented in the table below:

ParameterValue
Compound[Ni(C₉H₆N₃O₂)₂(H₂O)₄]·10H₂O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)25.840(3)
b (Å)7.8664(8)
c (Å)16.8013(17)
β (°)112.712(1)
V (ų)3150.3(6)

Data from the crystallographic study of tetraaquabis[4-(4H-1,2,4-triazol-4-yl)benzoato-κN1]nickel(II) decahydrate. nih.gov

Catalytic Activity of Metal Complexes (e.g., Electrocatalysis for Water Splitting)

While specific studies on the electrocatalytic activity of metal complexes derived from this compound for water splitting are not yet prevalent in the literature, the broader class of metal-triazole complexes has shown significant promise in electrocatalysis. Metal complexes incorporating triazole ligands have been investigated for the electrocatalytic reduction of both oxygen and carbon dioxide. nih.govfrontiersin.orgsemanticscholar.org

In one study, self-assembled monolayers of metal triazole complexes on glassy carbon electrodes were used to control the kinetics of proton transfer for O₂ and CO₂ reduction. nih.govfrontiersin.orgsemanticscholar.org By modifying the electrode surface with a lipid monolayer, the selectivity of the oxygen reduction reaction could be improved, and the relative rates of H₂, CO, and HCOOH production from CO₂ reduction could be modulated. frontiersin.org These findings suggest that coordination complexes of this compound could be designed to possess catalytic activity for important chemical transformations, including those relevant to energy conversion, such as water splitting. The triazole moiety can stabilize metal centers in various oxidation states, a key requirement for efficient catalysis.

Supramolecular Assembly and Self-Organization

The design of complex and functional supramolecular architectures relies on the precise control of non-covalent interactions. This compound is well-suited for this purpose due to its capacity for hydrogen bonding and π-π stacking.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystalline and Solution States

In the solid state, molecules of a closely related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, are connected by pairs of N—H⋯O hydrogen bonds to form centrosymmetric dimers. nih.gov This demonstrates the potential of the triazole and benzoate functionalities to participate in robust hydrogen bonding networks.

In the crystal structure of tetraaquabis[4-(4H-1,2,4-triazol-4-yl)benzoato-κN1]nickel(II) decahydrate, the complex molecules and uncoordinated water molecules are linked via extensive intermolecular O—H⋯N and O—H⋯O hydrogen bonds, resulting in a three-dimensional supramolecular network. nih.gov Furthermore, π-π interactions between the benzene (B151609) rings, with a centroid-centroid distance of 3.792 (2) Å, contribute to the stability of the crystal packing. nih.gov These observations highlight the significant role that both hydrogen bonding and π-π stacking play in the self-assembly of molecules containing the 4-(4H-1,2,4-triazol-4-yl)benzoate scaffold.

Design of Supramolecular Architectures and Functional Materials

The predictable and directional nature of the non-covalent interactions involving the triazole and benzoate moieties enables the rational design of supramolecular architectures. The formation of 3D supramolecular networks through a combination of coordination bonds, hydrogen bonds, and π-π stacking is a common feature in the crystal engineering of related compounds.

The use of supramolecular templates to direct the synthesis of triazole oligomers has been demonstrated, showcasing the potential for creating highly ordered, functional materials. rsc.org Sandwich complexes of zinc porphyrins and a diamine ligand have been used to template the formation of triazole chains, where the monomer units are attached to the template via ester bonds to benzoic acid units on the porphyrin. rsc.org This approach allows for the synthesis of discrete oligomers with controlled length and stereochemistry.

By leveraging the coordination and self-assembly properties of this compound and its derivatives, it is possible to design and synthesize a wide range of functional materials, including porous materials for storage and separation, catalysts for chemical transformations, and novel optoelectronic materials.

Biological Activity and Mechanistic Insights in Vitro Studies

Antimicrobial Properties (In Vitro Investigations)

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Derivatives incorporating this moiety have demonstrated a broad spectrum of activity against bacteria and fungi. researchgate.net

Derivatives of 1,2,4-triazole have been extensively tested in vitro for their inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov Studies have demonstrated that the antibacterial efficacy of these compounds is significantly influenced by the nature of the substituents on the triazole ring. nih.gov

Research has shown that certain 1,2,4-triazole derivatives exhibit potent activity against various bacterial strains. For instance, some synthesized compounds displayed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. researchgate.netnih.gov In some cases, the minimum inhibitory concentration (MIC) values of these derivatives were comparable or even superior to standard antibiotics like ampicillin and ciprofloxacin. nih.govnih.gov For example, Schiff bases of 1,2,4-triazole were found to be equipotent with ceftriaxone against S. aureus, with MIC values of 3.125 μg/mL. nih.gov The presence of halogen and nitro groups on aromatic substituents at the 4-position of the triazole has been shown to significantly enhance inhibitory activity against tested bacteria. nih.gov

Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
Compound TypeBacterial StrainActivity/Potency (MIC)Reference
Ofloxacin Analogues with 1,2,4-triazoleS. aureus, S. epidermis, B. subtilis, E. coli0.25 to 1 µg/mL nih.gov
Phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazoleE. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis0.12 to 1.95 µg/mL nih.gov
Schiff bases of 1,2,4-triazoleS. aureus3.125 µg/mL nih.gov
4-Amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group)E. coli, B. subtilis, P. aeruginosa, P. fluoroscens5 µg/mL nih.gov

The 1,2,4-triazole moiety is a critical structural component of several clinically important antifungal drugs, including fluconazole (B54011) and voriconazole. nih.gov Consequently, numerous novel derivatives have been synthesized and evaluated for their antifungal properties. These investigations have frequently demonstrated potent activity against a range of fungal species, including pathogenic yeasts like Candida albicans and molds such as Aspergillus niger. researchgate.netarchivepp.com

The antifungal potency of these derivatives can be substantial, with some compounds exhibiting efficacy superior to established drugs like ketoconazole. researchgate.net For example, one study found that newly synthesized vinyl-1,2,4-triazole derivatives showed good antifungal activity with MIC values ranging from 0.02 mM to 0.52 mM, which was better than the reference drugs ketoconazole and bifonazole. nih.gov The primary mechanism for the antifungal action of many triazoles is the inhibition of the fungal cytochrome P450 enzyme, 14-alpha-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov

Antifungal Activity of Selected 1,2,4-Triazole Derivatives
Compound TypeFungal StrainActivity/Potency (MIC)Reference
Vinyl-1,2,4-triazole derivativesVarious fungal species0.02 mM to 0.52 mM nih.gov
Triazoles with 1,2,3-benzotriazine-4-oneCandida albicans, Cryptococcus neoformans0.0156 to 2.0 μg/mL nih.gov
2-Phenoxy-benzo[g] nih.govcsfarmacie.czekb.egtriazolo[1,5-a]quinazoline derivativesAspergillus fumigatus0.98–1.95 μg/mL nih.gov

While the antibacterial and antifungal activities of 1,2,4-triazoles are well-documented, their potential against protozoa and other parasites is a growing area of interest. Reviews of triazole-containing natural product conjugates have noted their evaluation for antiparasitic effects. researchgate.net The development of new antiparasitic agents is crucial, and heterocyclic compounds like triazoles represent a promising scaffold for this purpose. However, based on the available literature, extensive in vitro screening data for simple 1,2,4-triazole derivatives against a wide range of protozoa is less prevalent compared to the data for their antibacterial and antifungal activities. Further research is needed to fully elucidate the anti-protozoal and anti-parasitic potential of this class of compounds.

Understanding the mechanism of action is critical for the development of effective antimicrobial agents. For 1,2,4-triazole derivatives, the most well-characterized mechanism is their antifungal action, which involves the inhibition of the 14-alpha-demethylase enzyme (CYP51). nih.gov This inhibition disrupts ergosterol synthesis, leading to a compromised cell membrane and ultimately fungal cell death.

In the context of antibacterial action, the mechanisms are more varied. One study identified a thiouracil derivative containing a triazolo-thiadiazole moiety that exhibited inhibitory activity against SecA ATPase, an essential bacterial enzyme involved in protein secretion. nih.gov Other mechanistic studies have focused on the ability of triazole derivatives to disrupt bacterial integrity and community structures. For example, certain natural product-based 1,2,3-triazole conjugates have been shown to significantly inhibit biofilm formation in both S. pneumoniae (Gram-positive) and E. coli (Gram-negative). nih.gov Transmission electron microscopy of bacterial cells treated with these compounds revealed clear morphological changes and damage to the cell walls, indicating a disruptive effect on the bacterial envelope. nih.gov

Anticancer Activity (In Vitro Cell Line Studies)

The 1,2,4-triazole scaffold is also recognized for its significant potential in the design of anticancer agents. nih.govzsmu.edu.ua Numerous studies have reported the synthesis of novel 1,2,4-triazole derivatives and their subsequent evaluation for cytotoxic activity against various human cancer cell lines. nih.govekb.eg

The human colorectal carcinoma cell line, HCT 116, is frequently used in in vitro screening to assess the anticancer potential of new chemical entities. nih.gov Several series of 1,2,4-triazole derivatives have demonstrated notable cytotoxic activity against this cell line.

A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally related to Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, revealed potent inhibitory activities against HCT 116 cells. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values for this series ranged from 23.9 to 41.8 µM. nih.gov Notably, some of the most potent compounds in this series showed activity comparable to the standard chemotherapeutic drug doxorubicin and exhibited weaker cytotoxic effects on normal retinal pigment epithelial (RPE-1) cells. nih.govresearchgate.net Another investigation found that a nih.govcsfarmacie.czekb.egtriazole-3-thiol derivative displayed cytotoxic activity against HCT 116 that was roughly equivalent to the standard drug vinblastine. acs.org Furthermore, certain Schiff bases derived from 3-amino-1H-1,2,4-triazole also produced effective anticancer activity against the HCT 116 cell line. ekb.eg

In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives Against HCT 116 Cell Line
Compound TypeActivity (IC₅₀)Reference Drug (IC₅₀)Reference
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids23.9–41.8 µMDoxorubicin (22.6 µM) nih.govresearchgate.net
nih.govcsfarmacie.czekb.egTriazole-3-thiol derivative 9Roughly equivalent to VinblastineVinblastine acs.org
Schiff base TB-NO2Effective Activity (Specific IC₅₀ not provided)Not specified ekb.eg
Schiff base TB-OCH3Effective Activity (Specific IC₅₀ not provided)Not specified ekb.eg

Based on a comprehensive search of available scientific literature, there is currently no specific published data for the compound This compound corresponding to the biological and enzymatic activities outlined in the requested article structure.

While the broader class of 1,2,4-triazole derivatives has been extensively studied for various pharmacological effects, including anticancer and enzyme inhibition properties, the specific research findings for "this compound" in the following areas could not be retrieved:

Studies on Cellular Proliferation and Viability: No in vitro studies detailing the effect of this specific compound on cancer cell lines were found.

Exploration of Potential Mechanisms (e.g., Apoptosis Induction): Mechanistic studies, including those on apoptosis induction, for this compound are not available in the searched literature.

Enzyme Inhibition Studies: Specific IC50 values or percentage inhibition data for this compound against Lipoxygenase (LOX), Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase), Urease, and Alpha-Amylase have not been reported in the available literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data strictly pertaining to "this compound" as per the provided outline and constraints. The creation of data tables and detailed research findings is contingent on the existence of primary research studies, which could not be located for this specific molecule.

Enzyme Inhibition Studies (In Vitro Assays)

Inhibition of Ergosterol Biosynthesis

The 1,2,4-triazole moiety is a cornerstone of many antifungal agents, which primarily exert their effect by inhibiting ergosterol biosynthesis, an essential component of the fungal cell membrane. researchgate.net These compounds typically target the cytochrome P-450 enzyme 14α-demethylase (CYP51), which is crucial for the C-14 demethylation of lanosterol, a precursor to ergosterol. researchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, disrupting membrane integrity and function, and ultimately inhibiting fungal growth. researchgate.net

Inspired by the efficacy of ergosterol biosynthesis inhibitors, numerous novel 1,2,4-triazole derivatives have been developed and evaluated for their antifungal properties. nih.govresearchgate.net Studies on various triazole compounds have demonstrated significant in vitro activity against a range of phytopathogenic fungi. Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of the target protein, CYP51, providing a rationale for their activity. nih.gov While direct studies on this compound are not extensively detailed in the reviewed literature, its structural inclusion of the 1,2,4-triazole ring suggests a potential for similar mechanisms of action.

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives Against Various Fungal Strains Note: This table presents data for related compounds to illustrate the typical activity of the 1,2,4-triazole class, as specific data for this compound was not available in the cited sources.

Compound ClassFungal StrainActivity (e.g., MIC, % Inhibition)Reference
Myrtenal-1,2,4-triazole derivativesP. piricola90-98% inhibition nih.gov
1,2,4-Triazole-thioether derivativesC. albicans, A. nigerComparable to Fluconazole sphinxsai.com
(Z)-1,2,4-triazole oxime ether derivativesR. solaniHigher activity than (E)-isomers nih.govresearchgate.net
MIC = Minimum Inhibitory Concentration

Studies on Other Metabolic Enzymes

Derivatives of 1,2,4-triazole have been investigated for their inhibitory effects on various other metabolic enzymes beyond those involved in ergosterol synthesis. For instance, certain triazole derivatives have shown potential as antitubercular agents by targeting enzymes specific to Mycobacterium tuberculosis, such as the cytochrome P450 CYP121. nih.gov In the context of metabolic disorders, 1,2,4-triazole compounds have been explored as inhibitors of digestive enzymes like α-amylase to manage postprandial hyperglycemia in type-2 diabetes. scielo.br Some studies have reported that triazole derivatives can act as reversible and uncompetitive inhibitors of α-amylase. scielo.br

Conversely, in vitro studies using rat liver microsomal preparations have been conducted on some 1,2,4-triazole-3-thione derivatives to understand their biotransformation. nih.gov One such study found a prototype compound to be largely metabolically inert, failing to produce significant desulphuration or S-oxidation metabolites, though a small degree of dealkylation was observed. nih.gov This metabolic stability is a characteristic feature that makes the triazole scaffold attractive for drug design. nuft.edu.ua

Anti-inflammatory and Analgesic Potential (In Vitro Models)

The 1,2,4-triazole scaffold is present in numerous compounds exhibiting significant anti-inflammatory and analgesic activities. nih.govresearchgate.net In vitro models are crucial for the initial screening of these properties. For example, novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives have been investigated for their in vitro anti-inflammatory activity and inhibition of p38α MAP kinase, a key enzyme in the inflammatory cascade. nih.gov The results from these studies often correlate well with in vivo models, such as the carrageenan-induced rat paw edema model. nih.govglobalresearchonline.net

The analgesic potential of triazole derivatives has also been explored, with studies indicating that specific substitutions on the triazole ring can lead to compounds with excellent analgesic properties. nih.govzsmu.edu.ua The combination of the triazole ring with other heterocyclic systems like pyrazole has been shown to produce compounds with promising antinociceptive activity in experimental models. zsmu.edu.ua

Table 2: In Vitro Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives Note: This table shows representative data for related compounds, as specific in vitro data for this compound was not available in the cited sources.

Compound SeriesTargetObserved EffectReference
Benzothiazole/benzoxazole-triazole hybridsp38α MAP kinaseSignificant inhibition (IC50: 0.031 µM for most active) nih.gov
Naphtho- and Thienobenzo-TriazolesTNF-α productionPromising inhibition mdpi.com
1,2,4-triazole-3-carboxamidesGeneral Anti-inflammatoryGood activity (52-78%) with lower ulcerogenic risk nih.gov
IC50 = Half-maximal inhibitory concentration; TNF-α = Tumor necrosis factor-alpha

Anticonvulsant Activity (In Vitro Models)

The 1,2,4-triazole nucleus is a recognized pharmacophore for anticonvulsant activity. nih.govnih.govresearchgate.net Numerous derivatives have been synthesized and evaluated for their potential to manage seizures. nih.govnih.govresearchgate.net Initial screening is often performed using in vivo models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which provide insights into potential mechanisms of action. nih.govresearchgate.net

Research into the mechanism of action for some anticonvulsant triazoles suggests an interaction with the GABAergic system. For instance, certain active compounds have been found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.govresearchgate.net Structure-activity relationship studies have indicated that small alkyl or primary aromatic amino group substitutions on the triazole ring can be essential for bioactivity. nih.gov

Other Relevant Biological Activities (e.g., Antiviral, Antitubercular, Antioxidant, Antidiabetic)

The versatility of the 1,2,4-triazole scaffold extends to a broad range of other biological activities. nih.gov

Antiviral Activity : Triazole derivatives, including analogs of known drugs like ribavirin, have demonstrated significant activity against a variety of RNA and DNA viruses. nih.govresearchgate.netnih.govbenthamscience.com The triazole ring is considered a bioisostere of amide or ester groups and is resistant to metabolic degradation, making it a favored moiety in the development of new antiviral agents. nuft.edu.ua They have been found to be effective against viruses such as influenza, hepatitis C, and herpes simplex. nih.govmdpi.com

Antitubercular Activity : Many molecules containing a triazole moiety show promising in vitro activity against Mycobacterium tuberculosis. nih.govresearchgate.net They are considered a new class of effective anti-TB candidates. nih.govnih.gov Some derivatives have shown tuberculostatic effects by holding back the growth of pathogenic strains in culture. zsmu.edu.ua

Antioxidant Activity : Synthetic antioxidants are important for mitigating the effects of oxidative stress, and 1,2,4-triazole derivatives have been identified as possessing such properties. nih.gov In vitro antioxidant activity is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. allmultidisciplinaryjournal.com The presence of free amino or phenyl substituents on the triazole nucleus has been associated with increased antioxidant activity.

Antidiabetic Activity : Triazole derivatives have been evaluated for their potential to manage diabetes mellitus. In vitro assays for α-amylase and α-glucosidase inhibition are common screening methods. nih.gov Certain 1,2,3-triazole derivatives have shown potent inhibition of these enzymes, suggesting their potential for development as antidiabetic agents. nih.gov Similarly, some 1,2,4-triazole-thione derivatives have demonstrated significant inhibitory activity against these key diabetic enzymes. acs.org

Detailed Structure-Activity Relationship (SAR) and Pharmacophore Identification

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. nih.gov SAR studies are essential for optimizing the potency and selectivity of these compounds. For example, in the context of anticonvulsant activity, it has been shown that small alkyl substitutions on the triazole ring are often crucial for activity, whereas larger aryl substitutions can block it. nih.gov For anti-inflammatory p38α MAP kinase inhibitors, specific interactions with hinge region residues like MET 109 have been identified as key for potent inhibition. nih.gov

However, the stability of the ester can vary. In one study on the in vivo biotransformation of a different compound, ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate, it was observed that no initial hydrolysis of the ester moiety occurred in rat plasma. nih.gov This suggests that, in some structural contexts, the ethyl benzoate (B1203000) group can be relatively stable. The triazole ring itself is known to be a bioisostere of an ester group, which can offer greater resistance to metabolic degradation. nih.govnuft.edu.ua Therefore, the interplay between the stable triazole core and the potentially labile ester group in this compound is a critical factor in its pharmacokinetic and pharmacodynamic profile. The ester could influence the compound's absorption and distribution, while its potential hydrolysis to the corresponding carboxylic acid could significantly alter the biological activity and elimination pathway.

Impact of Substituents on the Phenyl and Triazole Moieties

The biological efficacy of 1,2,4-triazole derivatives can be finely tuned by strategic chemical modifications to the phenyl and triazole rings. Structure-activity relationship (SAR) studies have demonstrated that the introduction of different functional groups can significantly alter the compound's therapeutic properties, including antimicrobial and anticancer activities. researchgate.netmdpi.com

The electronic properties of substituents on the aromatic rings play a critical role in their biological function. researchgate.netnih.gov Research indicates that the presence of electron-withdrawing groups, such as nitro (NO2) or chloro (Cl) groups, on the phenyl ring can affect the molecule's ability to bind to biological targets like enzymes or DNA. researchgate.netmdpi.com For instance, some studies have shown that compounds with electron-withdrawing substituents exhibit potent activity. nih.gov Conversely, other research suggests that electron-donating groups, like hydroxyl (-OH) or methoxy (-OCH3), can enhance antimicrobial and antitumor activities. researchgate.netmdpi.com This highlights that the optimal substitution pattern is often specific to the biological target being investigated.

Halogenation of the phenyl ring is a common strategy that often leads to enhanced biological activity. Dihalobenzyl groups have been found to be more effective in increasing both antibacterial and antifungal efficacy compared to monohalobenzyl substitutions. nih.gov Specifically, derivatives with a 3,4-dichlorobenzyl group have shown potent antibacterial activity. nih.gov The position of the substituent also matters; for example, in one study, a meta-substituted trifluoromethylphenyl derivative showed preferential cytotoxicity against a specific pancreatic cancer cell line compared to its para-substituted counterpart. nih.gov

Modifications are not limited to the phenyl ring. Alterations to the triazole moiety itself, such as the introduction of different side chains or fusing it with other heterocyclic systems, can also lead to significant changes in activity. nih.govnih.gov The ability of the nitrogen atoms in the triazole ring to form hydrogen bonds is a key factor in its interaction with biological receptors. pensoft.net

Table 1: Influence of Substituents on the Biological Activity of 1,2,4-Triazole Derivatives
Substituent TypePositionObserved Effect on In Vitro ActivityExample Biological Target/ActivityCitation
Electron-Withdrawing Groups (e.g., -NO2, -Cl)Phenyl RingCan enhance binding to biological targets.Antimicrobial, Antitumor researchgate.netnih.gov
Electron-Donating Groups (e.g., -OH, -OCH3)Phenyl RingCan enhance antimicrobial and antitumor activity.Antimicrobial, Antitumor researchgate.netmdpi.com
Halogens (e.g., -F, -Cl, -Br)Phenyl RingDihalo substitutions often more potent than monohalo. 3,4-dichloro substitution showed high potency.Antibacterial, Antifungal, Anticancer nih.govresearchgate.net
Alkyl Groups (e.g., -CH3)Phenyl RingPositional changes (ortho, meta, para) can alter activity and selectivity.Anticancer nih.gov
Aromatic/Heterocyclic RingsTriazole RingAddition of moieties like furan or pyrimidine can modulate potency.Protein-Protein Interaction Inhibition nih.gov

Integration of Computational Methods for SAR (e.g., Molecular Docking for Enzyme Binding Interactions)

To gain deeper insights into the structure-activity relationships observed in vitro, computational methods, particularly molecular docking, are widely employed. pensoft.net Molecular docking is a powerful tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. ijper.orgnih.gov This technique allows researchers to visualize and analyze the interactions between 1,2,4-triazole derivatives and their biological targets at the atomic level.

The process involves docking the 3D structure of the synthesized or designed triazole compound into the known crystal structure of a target enzyme. nih.gov The results provide valuable information, including the binding energy, which indicates the affinity of the compound for the active site, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. pensoft.netpensoft.net

For example, molecular docking studies have been used to investigate how 1,2,4-triazole derivatives interact with various enzymes. Docking of bis-1,2,4-triazole compounds into the active site of thymidine phosphorylase, an enzyme implicated in tumor growth, revealed key interactions with nine different amino acids, supporting their potential as anti-tumor agents. nih.gov In another study, docking was used to understand the binding patterns of novel triazoles against DNA-gyrase, an essential bacterial enzyme, to explain their antimicrobial activity. nih.gov

These in silico studies are instrumental in:

Rationalizing SAR data: Docking can explain why certain substituents enhance activity while others diminish it by showing how they affect the binding mode and interactions within the enzyme's active site.

Guiding lead optimization: By identifying key interactions, medicinal chemists can design new analogs with improved binding affinity and, consequently, higher biological potency. frontiersin.org

Virtual screening: Docking can be used to screen large libraries of virtual compounds to identify promising candidates for synthesis and biological testing, saving time and resources. pensoft.net

The integration of molecular docking with experimental in vitro assays provides a robust framework for the discovery and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.

Table 2: Examples of Molecular Docking Studies on 1,2,4-Triazole Derivatives
Compound ClassEnzyme Target (PDB ID)Therapeutic AreaKey Findings from DockingCitation
Bis-1,2,4-triazolesThymidine Phosphorylase (4LHM)AnticancerRevealed interactions with nine amino acids in the active site, supporting inhibitory potential. nih.gov
5-alkylthio-3-aryl-4-phenyl-1,2,4-triazolesPenicillin-binding protein (1AJ0), DNA gyrase (1JIJ), Lanosterol 14-alpha-demethylase (4ZA5)AntimicrobialHigh binding energy for the most active compounds correlated with their in vitro antibacterial and antifungal activity. ijper.org
Nopol-based 1,2,4-triazole-thioethersCytochrome bc1 complexAntifungalUsed for virtual screening to design and select compounds for synthesis. frontiersin.org
Furochromone-condensed 1,2,4-triazolesDNA-gyrase (1HNJ)AntimicrobialInvestigated binding patterns to understand the basis of antimicrobial activity. nih.gov
Various 1,2,4-triazole derivativesOxidative stress-related enzymes (e.g., NO-synthase)AntioxidantIdentified compounds with favorable binding energies, suggesting potential as enzyme inhibitors. pensoft.net

Future Research Directions and Perspectives for Ethyl 4 4h 1,2,4 Triazol 4 Yl Benzoate

Development of Novel and Highly Efficient Synthetic Routes

While classical methods for the synthesis of 1,2,4-triazoles are established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate and its analogs. nih.gov Current strategies often involve multi-step processes that may suffer from moderate yields or harsh reaction conditions.

Future explorations could target:

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times from hours to minutes and improve yields through efficient and uniform heating. nih.gov

One-Pot Procedures: The development of one-pot or multicomponent reactions, where reactants are combined in a single vessel to form the final product, would enhance atom economy and reduce waste from intermediate purification steps. nih.gov

Green Chemistry Approaches: Employing environmentally benign solvents, catalyst-free conditions, or mechanochemical methods (synthesis via grinding) would align with the principles of sustainable chemistry. nih.gov

Deamination Annulation Strategy: A recently developed base-mediated synthesis of 1,2,4-triazoles involves the annulation of nitriles with hydrazines, a method that offers a rapid and efficient pathway and could be adapted for this specific compound. rsc.org

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction time, improved yields, higher purity.Optimization of temperature, pressure, and irradiation time.
One-Pot Multicomponent ReactionsIncreased efficiency, atom economy, reduced waste.Identification of compatible starting materials and catalysts.
MechanochemistrySolvent-free conditions, high yields, energy efficiency.Screening of grinding conditions and liquid-assisted grinding additives.
Flow ChemistryEnhanced safety, scalability, and process control.Development of continuous flow reactors and optimization of parameters.

Exploration of Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the molecular structure and properties of this compound is fundamental for all future applications. While standard techniques like ¹H NMR, ¹³C NMR, and FT-IR are routinely used, advanced methods can provide deeper insights. researchgate.netijbr.com.pk

Future research should involve:

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is paramount. It would provide definitive proof of the molecular geometry, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state. nih.gov

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC would allow for the unambiguous assignment of all proton and carbon signals, which is crucial for structural verification and for the characterization of its future derivatives.

Solid-State NMR (ssNMR): This technique can be used to study the compound in its solid form, providing information about polymorphism and molecular dynamics, which is particularly relevant for material science applications.

Computational Spectroscopy: Combining experimental data with quantum chemical calculations, such as Density Functional Theory (DFT), can aid in the assignment of vibrational modes and predict spectroscopic properties, leading to a more robust characterization. researchgate.net

Table 2: Advanced Characterization Techniques and Their Applications
TechniqueInformation GainedRelevance
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, packing, intermolecular forces.Confirms connectivity, informs material design and docking studies.
2D-NMR Spectroscopy (COSY, HSQC)Unambiguous assignment of ¹H and ¹³C signals.Essential for structural confirmation of complex derivatives.
Solid-State NMRInformation on polymorphism and solid-state dynamics.Crucial for developing solid-state materials (e.g., pharmaceuticals, electronics).
DFT-Correlated SpectroscopyPrediction and validation of vibrational and electronic spectra.Provides deeper understanding of electronic structure and properties.

Integration of Multi-Scale Computational Approaches for Deeper Insights

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving time and resources. irjweb.com For this compound, a multi-scale computational approach can provide a holistic understanding of its behavior from the molecular to the macroscopic level.

Key computational studies for future work include:

Density Functional Theory (DFT): To calculate the electronic structure, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and to predict reactivity and potential sites for electrophilic and nucleophilic attack. jocpr.comeurjchem.com

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with solvents or within a material matrix over time. This is crucial for understanding its solution-phase behavior and the stability of potential materials.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested for biological activity, QSAR models can be developed to correlate structural features with activity, guiding the design of more potent compounds. jocpr.com

Molecular Docking: To predict the binding modes and affinities of the compound and its derivatives with potential biological targets, such as enzymes or receptors, thereby identifying promising candidates for further in vitro testing. acs.org

Expansion of Material Science Applications and Functional Materials Design

The 1,2,4-triazole (B32235) heterocycle is known for its high nitrogen content, thermal stability, and electron-deficient nature, making its derivatives excellent candidates for various materials science applications. researchgate.net Future research should systematically investigate the potential of this compound as a building block for functional materials.

Promising areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): The 1,2,4-triazole moiety is known for its excellent electron-transport and hole-blocking properties. researchgate.netresearchgate.net The compound could be explored as a component in host materials or electron-transport layers in OLED devices.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring and the carboxylate group (after hydrolysis of the ester) can act as coordination sites for metal ions, making it a potential organic linker for the synthesis of novel MOFs with applications in gas storage, separation, or catalysis. nih.gov

Corrosion Inhibitors: Nitrogen-rich heterocyclic compounds are often effective corrosion inhibitors for metals. The potential of this compound to form a protective layer on metal surfaces could be investigated through electrochemical studies. nih.gov

High-Energy Materials: The high nitrogen content of the triazole ring is a characteristic feature of many energetic materials. nih.gov While the benzoate (B1203000) portion detracts from this, derivatives that increase the nitrogen-to-carbon ratio could be explored.

Deepening Mechanistic Understanding of Observed Biological Activities (In Vitro)

Derivatives of 1,2,4-triazole exhibit an exceptionally broad range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The initial step for this compound would be a broad in vitro screening against various cell lines and microbial strains to identify any potential bioactivity.

If promising activity is discovered, subsequent research must focus on elucidating the mechanism of action:

Anticancer Activity: Should the compound show cytotoxicity against cancer cell lines, mechanistic studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of its effect on key signaling pathways (e.g., MAPK, PI3K/Akt). nih.gov

Enzyme Inhibition: Many triazole-based drugs function by inhibiting specific enzymes. nih.gov For instance, the triazole nitrogen atoms can coordinate to the heme iron in cytochrome P450 enzymes, such as aromatase, a key target in breast cancer therapy. nih.govnih.gov Future work could involve screening against a panel of clinically relevant enzymes.

Antimicrobial Activity: If antimicrobial effects are observed, studies could determine the minimum inhibitory concentration (MIC), investigate the mechanism (e.g., disruption of cell membrane synthesis, inhibition of essential enzymes), and assess activity against drug-resistant strains. nih.gov

Table 3: Proposed In Vitro Mechanistic Studies
Potential ActivityPotential Target/PathwaySuggested In Vitro Assay
AnticancerAromatase, Kinases, TubulinEnzyme inhibition assays, cell cycle analysis, apoptosis assays.
AntifungalErgosterol (B1671047) biosynthesis (CYP51)MIC determination, ergosterol quantification assay.
AntibacterialDNA gyrase, cell wall synthesisMIC/MBC determination, enzyme inhibition assays.
Anti-inflammatoryCOX/LOX enzymes, cytokine productionEnzyme inhibition assays, LPS-stimulated macrophage assays.

Opportunities for Derivatization and Scaffold Engineering for Enhanced Academic Utility

The structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for developing a library of compounds for academic research and structure-activity relationship (SAR) studies. qu.edu.sa

Future synthetic efforts could focus on:

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for creating a series of amides, hydrazides, or other esters. These modifications can significantly alter solubility, hydrogen bonding capacity, and biological activity.

Substitution on the Benzoate Ring: Electrophilic substitution reactions can introduce a variety of functional groups (e.g., -NO₂, -Cl, -Br, -OCH₃) onto the phenyl ring. These substituents can modulate the electronic properties and steric profile of the molecule, which can be used to fine-tune its binding to biological targets or its properties as a material.

N-Alkylation/Arylation of the Triazole Ring: While the current structure is a 4H-triazole, exploring the synthesis of 1H-isomers and their subsequent N-alkylation could yield novel derivatives with different spatial arrangements and properties.

Hybrid Molecule Synthesis: The core scaffold can be linked to other known pharmacophores (e.g., coumarins, quinolones, indoles) to create hybrid molecules, a strategy often employed to develop compounds with enhanced or dual biological activities. nih.gov

By systematically exploring these avenues of derivatization, a rich dataset can be generated, providing valuable insights into the structure-property relationships of this versatile triazole scaffold.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving heterocyclic ring formation and esterification. For example, triazole derivatives are often prepared by cyclization of hydrazides or via C–H bond functionalization. In one protocol, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yields a triazole intermediate, which is then esterified (48–65% yield) . Optimization involves solvent selection (e.g., DMSO for high polarity), temperature control (reflux vs. ambient), and purification via column chromatography (silica gel, water-ethanol crystallization) .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. For example, the benzoate carbonyl resonates at ~168 ppm, while triazole protons appear as singlets at ~8.5 ppm .
  • X-ray crystallography : Monoclinic crystals (space group P21/nP2_1/n) reveal dihedral angles between aromatic rings (e.g., 51.06° in related triazole derivatives) and hydrogen-bonding networks (N–H⋯O interactions) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C13H15N3O3C_{13}H_{15}N_3O_3, Mr=261.28M_r = 261.28) .

Q. What solvents and purification methods are suitable for isolating this compound?

  • Solvents : Polar aprotic solvents (DMSO, DMF) enhance reaction rates for cyclization. Ethanol-water mixtures are ideal for recrystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves intermediates, while repeated crystallization removes impurities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Single-crystal X-ray diffraction provides definitive geometric parameters. For example, the title compound’s triazole ring is strictly planar (max. deviation = 0.0016 Å), contradicting computational models that suggest slight puckering. Refinement using SHELXL-97 (R=0.038R = 0.038) validates bond lengths (e.g., C–N = 1.30–1.38 Å) and angles .

Q. What methodologies analyze hydrogen-bonding interactions in this compound?

  • ORTEP-3 visualization : Hydrogen bonds (e.g., N1–H1⋯O2, 2.89 Å) form centrosymmetric dimers, creating R22(8)R_2^2(8) motifs.
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H⋯O = 25%, H⋯H = 45%) .
  • DFT calculations : Compare experimental vs. theoretical hydrogen-bond energies (e.g., -5.2 kcal/mol for N–H⋯O) .

Q. How do substituents on the triazole ring affect bioactivity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., Cl, CF3_3) enhance antimicrobial activity by increasing membrane permeability.
  • Hydrophobic substituents (e.g., ethyl, benzyl) improve binding to cytochrome P450 enzymes, as seen in antifungal agents like fluconazole .

Q. What strategies address low yields in triazole synthesis?

  • Catalyst screening : Cu(I) catalysts accelerate azide-alkyne cycloaddition (click chemistry), improving yields to >80% .
  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to 30 minutes, minimizing side-product formation .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and crystallographic data for aromatic protons?

Discrepancies arise from dynamic effects (e.g., tautomerism in triazole rings). For example, NMR may average proton environments, while X-ray data captures static configurations. Use variable-temperature NMR to identify tautomeric equilibria and compare with crystallographic symmetry operators .

Q. Why do computational models fail to predict experimental dihedral angles accurately?

Force fields often underestimate steric and electronic effects. For instance, the observed 51.06° dihedral angle between aromatic rings in the crystal structure results from packing forces absent in gas-phase DFT calculations. Hybrid QM/MM methods improve accuracy .

Methodological Tables

Q. Table 1. Crystallographic Data for this compound Derivatives

ParameterValueReference
Space groupP21/nP2_1/n
Unit cell (Å)a=13.6111a = 13.6111, b=4.0970b = 4.0970, c=24.172c = 24.172, β=100.063\beta = 100.063^\circ
RR-factor0.038
Dihedral angle51.06° (aromatic rings)

Q. Table 2. Synthetic Yields Under Varied Conditions

MethodYield (%)Purity (HPLC)Reference
Conventional reflux48–65>95%
Microwave-assisted78–85>98%

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